![molecular formula C23H23FN2O4S2 B2443172 Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-77-3](/img/structure/B2443172.png)
Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H23FN2O4S2 and its molecular weight is 474.57. The purity is usually 95%.
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Scientific Research Applications
Antiviral Properties
Piperazine derivatives have been reported to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Both indole and thiophene derivatives have been found to exhibit anti-inflammatory activities . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Anticancer Properties
Indole derivatives have shown potential in anticancer treatments . Similarly, molecules with the thiophene ring system also exhibit anticancer properties .
Anti-HIV Properties
Indole derivatives have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activities .
Antimicrobial and Antitubercular Properties
Antidiabetic Properties
Indole derivatives have been reported to possess antidiabetic activities .
Industrial Chemistry and Material Science Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect .
Result of Action
The molecular and cellular effects of the compound’s action include the reduced uptake of uridine in cells expressing ENT1 and ENT2 . This can affect the nucleotide pool within the cell, potentially influencing various cellular processes such as DNA replication and repair, RNA synthesis, and protein synthesis.
properties
IUPAC Name |
methyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-16-7-9-17(10-8-16)18-15-31-21(23(27)30-2)22(18)32(28,29)26-13-11-25(12-14-26)20-6-4-3-5-19(20)24/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYGWMYZAUTJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate |
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